molecular formula C18H27NO2 B13679478 1-Boc-3-(4-isopropylphenyl)pyrrolidine

1-Boc-3-(4-isopropylphenyl)pyrrolidine

Cat. No.: B13679478
M. Wt: 289.4 g/mol
InChI Key: ZJKJFPACYXMSOF-UHFFFAOYSA-N
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Description

1-Boc-3-(4-isopropylphenyl)pyrrolidine is a chemical compound with the molecular formula C18H27NO2 and a molecular weight of 289.41 g/mol . It is a pyrrolidine derivative, where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 4-isopropylphenyl group at the third position of the ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

1-Boc-3-(4-isopropylphenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(4-isopropylphenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired Boc-protected product .

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high purity and yield of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

1-Boc-3-(4-isopropylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom or the aromatic ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.

Scientific Research Applications

1-Boc-3-(4-isopropylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful probe in biochemical assays.

    Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of potential drug candidates. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-isopropylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. Its molecular targets and pathways involved can vary based on the functional groups present and the overall structure of the molecule. Detailed studies on its binding interactions and conformational changes are essential to understand its mechanism of action .

Comparison with Similar Compounds

1-Boc-3-(4-isopropylphenyl)pyrrolidine can be compared with other similar compounds, such as:

Each of these compounds has unique structural features that can impact their chemical and biological properties, making them valuable for different applications in research and industry.

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 3-(4-propan-2-ylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H27NO2/c1-13(2)14-6-8-15(9-7-14)16-10-11-19(12-16)17(20)21-18(3,4)5/h6-9,13,16H,10-12H2,1-5H3

InChI Key

ZJKJFPACYXMSOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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